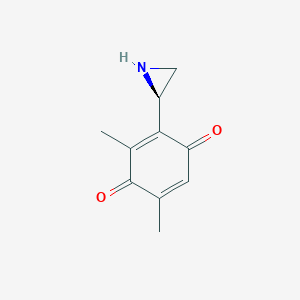
2-Aziridinyl-3,5-dimethyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinyl-3,5-dimethyl-1,4-benzoquinone is a chemical compound characterized by its unique structure, which includes an aziridine ring attached to a benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aziridinyl-3,5-dimethyl-1,4-benzoquinone typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 3,5-dimethyl-1,4-benzoquinone with aziridine derivatives. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Aziridinyl-3,5-dimethyl-1,4-benzoquinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Aziridinyl-3,5-dimethyl-1,4-benzoquinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used as a probe to study biological systems and processes.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-Aziridinyl-3,5-dimethyl-1,4-benzoquinone exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an alkylating agent, forming covalent bonds with nucleophiles in biological systems. This can lead to the modulation of biological processes and the potential therapeutic effects.
Comparison with Similar Compounds
2-Aziridinyl-3,5-dimethyl-1,4-benzoquinone is unique due to its specific structural features. Similar compounds include:
2,5-Diaziridinyl-1,4-benzoquinone: Another aziridine derivative with different substitution patterns.
2-(1-Aziridinyl)-3,5-dimethyl-1,4-benzoquinone: A closely related compound with a similar structure but different functional groups.
These compounds share similarities in their core structures but differ in their substituents and reactivity profiles, highlighting the uniqueness of this compound.
Properties
CAS No. |
173069-91-5 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-[(2R)-aziridin-2-yl]-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11NO2/c1-5-3-8(12)9(7-4-11-7)6(2)10(5)13/h3,7,11H,4H2,1-2H3/t7-/m0/s1 |
InChI Key |
JXYUXFIHWMOOCY-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=C(C1=O)C)[C@@H]2CN2 |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)C2CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















